1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene
Overview
Description
1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene: is a complex organic compound with the molecular formula C10H12O and a molecular weight of 148.202 g/mol This compound is characterized by its unique structure, which includes a fused ring system with an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nucleophiles employed .
Scientific Research Applications
1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of epoxides.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene: Similar structure but with slight variations in the ring system.
2,5-Methano-2H-indeno[1,2-b]oxirene: Another related compound with different substituents.
Heptachlor-exo-epoxide: A chlorinated derivative with similar structural features.
Uniqueness
1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene is unique due to its specific ring structure and the presence of the oxirane group.
Properties
IUPAC Name |
4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-3-5(1)7-4-8-10(11-8)9(6)7/h1-2,5-10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWXIAXKDUEOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CC4C3O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294420 | |
Record name | 1b,2,5,5a,6,6a-Hexahydro-1aH-2,5-methanoindeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52154-83-3, 4387-45-5 | |
Record name | NSC96562 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1b,2,5,5a,6,6a-Hexahydro-1aH-2,5-methanoindeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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